4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide

Lipophilicity clogP Drug-likeness

This 3-bromophenyl morpholinone is a key scaffold for PKR2 antagonist programs, featuring a CNS-favorable clogP (2.85) and TPSA (50.80 Ų). The meta-bromo substituent provides unique halogen bonding potential, making it irreplaceable by para/ortho or non-halogenated analogs. Ideal for SAR exploration, ADME comparison across aryl halide series, and computational halogen bonding validation. Direct procurement ensures access to this specific pharmacophore for in-house profiling.

Molecular Formula C18H17BrN2O3
Molecular Weight 389.249
CAS No. 1351581-20-8
Cat. No. B2668546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide
CAS1351581-20-8
Molecular FormulaC18H17BrN2O3
Molecular Weight389.249
Structural Identifiers
SMILESC1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br
InChIInChI=1S/C18H17BrN2O3/c19-14-7-4-8-15(9-14)20-18(23)16-11-24-12-17(22)21(16)10-13-5-2-1-3-6-13/h1-9,16H,10-12H2,(H,20,23)
InChIKeyAKXDZYXJBRWYFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide (CAS 1351581-20-8): Chemical Identity and Physicochemical Baseline for Procurement Evaluation


4-Benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide (CAS 1351581-20-8) is a synthetic small molecule with the molecular formula C18H17BrN2O3 and a molecular weight of 389.25 g/mol. It belongs to the 5-oxomorpholine-3-carboxamide class, characterized by a morpholine ring bearing a ketone at position 5, a benzyl substituent at the N-4 position, and a 3-bromophenyl carboxamide moiety at position 3 [1]. Computed physicochemical properties include a calculated logP (clogP) of 2.85, a topological polar surface area (TPSA) of 50.80 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, placing it within Lipinski's Rule of Five space [1]. The compound contains one halogen atom (bromine) and two benzene rings within a bicyclic framework that includes one saturated heterocycle [1]. This scaffold has been explored in patent literature as a prokineticin receptor antagonist chemotype, specifically targeting PKR2 for potential neurological and psychiatric applications [2].

Why 4-Benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide Cannot Be Interchanged with Other 5-Oxomorpholine-3-Carboxamide Analogs


Within the 5-oxomorpholine-3-carboxamide series, the identity of the N-aryl substituent on the carboxamide determines critical molecular recognition properties. The 3-bromophenyl group in this compound introduces a sterically accessible, polarizable halogen at the meta position, which fundamentally differs from analogs bearing chloro, methyl, methoxy, or methylthio substituents at various ring positions [1]. The meta-bromo substitution pattern affects both the electronic character of the aryl ring (electron-withdrawing inductive effect combined with resonance donation) and the three-dimensional shape of the molecule, which cannot be replicated by para-substituted or ortho-substituted congeners [1]. Even among close CAS neighbors—such as CAS 1351581-41-3 (2,3-dimethylphenyl analog) or CAS 1351585-20-0 (4-methanesulfonylphenyl analog)—the divergent substituent physicochemical profiles predict distinct target binding, solubility, and metabolic stability outcomes that preclude simple functional interchangeability in research or development workflows [1][2].

Quantitative Differentiation Evidence for 4-Benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide (CAS 1351581-20-8) Relative to Structural Analogs


Lipophilicity (clogP) Comparison: Meta-Bromo vs. Meta-Chloro-2-Methyl Analog

The calculated partition coefficient (clogP) of 4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide is 2.85 [1]. By comparison, the meta-chloro-2-methylphenyl analog (CAS on PubChem) is expected to exhibit a lower clogP due to the smaller size and lower polarizability of chlorine versus bromine, although a directly measured value for the comparator under identical conditions is not publicly available [2]. The bromine atom contributes approximately +0.8 to +1.0 log units relative to a chlorine substituent based on Hansch π constants (Br π = 0.86 vs. Cl π = 0.71) [2]. This difference places the bromo analog in a moderately higher lipophilicity range.

Lipophilicity clogP Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA): Comparison with 4-Methanesulfonylphenyl Analog

The TPSA of 4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide is 50.80 Ų [1]. In contrast, the 4-methanesulfonylphenyl analog (CAS 1351585-20-0) introduces a sulfonyl group, which would substantially increase TPSA beyond 80 Ų due to the additional polar oxygen atoms [2]. The lower TPSA of the bromo analog is below the commonly cited threshold of 60 Ų for favorable blood-brain barrier penetration, whereas the methanesulfonyl analog is predicted to exceed this threshold [2]. This difference is quantifiable from structural comparison, although experimentally measured TPSA values for the comparator are not reported.

Polar surface area TPSA Oral bioavailability prediction BBB penetration

Halogen Bonding Potential of Meta-Bromo Substituent: Structural Rationale vs. Non-Halogenated Analogs

The bromine atom at the meta position of the N-phenyl ring possesses a characteristic σ-hole that can engage in halogen bonding with Lewis base functionalities (e.g., backbone carbonyl oxygens) in protein binding sites [1]. This interaction is geometrically constrained and energetically distinct from the hydrophobic contacts made by methyl or methoxy substituents in analogs such as 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide (CAS 1351581-41-3) [2]. The C–Br bond length (~1.89 Å) and the polarizability of bromine (3.05 ų) enable a halogen bond energy contribution of approximately -5 to -12 kJ/mol, which is absent in non-halogenated analogs [1]. No direct binding data comparing these analogs are publicly available.

Halogen bonding Meta-bromo Molecular recognition Structure-based design

Metabolic Stability Inference: Aryl Bromine vs. Aryl Chlorine Susceptibility to Oxidative Metabolism

The meta-bromophenyl group is expected to exhibit greater resistance to cytochrome P450-mediated oxidative metabolism compared to a meta-chlorophenyl analog due to the stronger C–Br bond (bond dissociation energy ~337 kJ/mol vs. ~399 kJ/mol for C–Cl, but the larger bromine atom sterically shields the aromatic ring from epoxidation) [1]. However, the bromine atom is a better leaving group than chlorine, which may increase susceptibility to glutathione conjugation or dehalogenation pathways, representing a metabolic liability not present in chloro analogs [1]. This creates a trade-off—potentially slower oxidative clearance but possible alternative metabolic routes—that must be empirically evaluated, as no in vitro metabolic stability data for this specific compound are publicly available [1].

Metabolic stability Cytochrome P450 Aryl halide Oxidative metabolism

Recommended Application Scenarios for 4-Benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide (CAS 1351581-20-8) Based on Available Evidence


Prokineticin Receptor (PKR2) Antagonist Lead Optimization Programs Requiring CNS-Penetrant Candidates

The 5-oxomorpholine-3-carboxamide scaffold is patented as a prokineticin receptor antagonist chemotype [1]. The compound's clogP of 2.85 [2] and TPSA of 50.80 Ų [2] predict favorable CNS penetration, positioning it as a candidate scaffold for neurological indications such as circadian rhythm disorders, depression, or anxiety, where PKR2 antagonism is therapeutically relevant [1]. The meta-bromo substituent offers halogen bonding potential that may enhance binding specificity compared to non-halogenated analogs [3]. Procurement of this specific compound enables direct SAR exploration of the meta-bromo pharmacophore within PKR2 programs.

Structure-Activity Relationship (SAR) Studies Focused on Halogen Bonding Contributions to Target Engagement

The meta-bromophenyl group provides a well-characterized halogen bond donor with σ-hole properties [3]. This compound can serve as a probe to quantify halogen bonding contributions to binding affinity when compared head-to-head with matched molecular pairs lacking the bromine (e.g., 2,3-dimethylphenyl analog CAS 1351581-41-3) [4]. Such studies are valuable for validating computational halogen bonding models and for establishing design principles in fragment-based drug discovery. Users should note that no published pairwise binding data currently exist, so procurement should be accompanied by plans for direct comparative biophysical or biochemical profiling.

Physicochemical Profiling and in Vitro ADME Comparator Studies for Aryl Halide Series

With a clogP of 2.85 [2] and a single bromine substituent, this compound is suitable as a reference point for systematic ADME comparisons across aryl halide series (F, Cl, Br, I analogs) [2]. The bromine atom's larger van der Waals radius and higher polarizability, relative to chlorine, are predicted to influence logD, plasma protein binding, and CYP inhibition profiles. Researchers procuring this compound for such studies should plan parallel acquisition of the corresponding chloro, fluoro, and unsubstituted phenyl analogs to enable rigorous, data-driven comparisons.

Computational Chemistry and Molecular Docking Validation Studies for Halogenated Ligands

The compound's well-defined structure, including the stereoelectronic properties of the meta-bromo substituent and the morpholinone ring conformation, makes it a useful test case for validating halogen bonding scoring functions in molecular docking and free energy perturbation (FEP) calculations [3]. Its molecular weight of 389.25 g/mol and rotatable bond count of 3 [2] place it in a computationally tractable range for rigorous in silico studies, supporting method development in structure-based virtual screening workflows.

Quote Request

Request a Quote for 4-benzyl-N-(3-bromophenyl)-5-oxomorpholine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.